alpha-Amylcinnamyl formate

Description

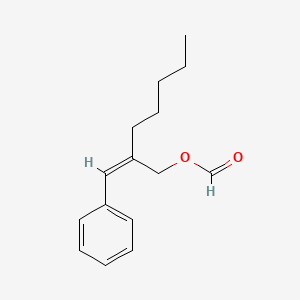

Structure

3D Structure

Properties

IUPAC Name |

2-benzylideneheptyl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-2-3-5-10-15(12-17-13-16)11-14-8-6-4-7-9-14/h4,6-9,11,13H,2-3,5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNFWGNFOOJDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)COC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864082 | |

| Record name | 2-Benzylideneheptyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7493-79-0 | |

| Record name | α-Amylcinnamyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Enzyme Inhibition Studies

There are no available studies investigating the inhibitory effects of alpha-Amylcinnamyl formate (B1220265) on digestive enzymes such as α-amylase or α-glucosidase. Consequently, data regarding the kinetics of any potential enzyme inhibition (e.g., inhibition constants (Kᵢ), changes in Kₘ or Vₘₐₓ) and the mechanistic characterization of non-covalent binding interactions (e.g., hydrogen bonding, hydrophobic interactions) are absent from the scientific literature.

Cellular Biotransformation Pathways

Information from regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) suggests that, as an ester, alpha-Amylcinnamyl formate (B1220265) is anticipated to undergo rapid hydrolysis to alpha-amylcinnamyl alcohol and formic acid. inchem.org This represents a predicted metabolic pathway. However, specific in vitro studies using isolated cell models to detail the metabolic activation, detoxification pathways, or to investigate mechanisms of glutathione (B108866) depletion for this specific compound have not been published. While related compounds like cinnamaldehyde (B126680) have been studied for their potential to deplete glutathione at high concentrations, this data cannot be directly and accurately extrapolated to alpha-Amylcinnamyl formate without specific experimental validation. inchem.org

Due to the absence of the necessary detailed research findings, it is not possible to construct the requested article while adhering to the required standards of scientific accuracy and detail.

Chemical Reactivity and Mechanistic Investigations of Alpha Amylcinnamyl Formate

Hydrolytic Stability and Kinetics of Formate (B1220265) Ester Cleavage

The hydrolysis of an ester is its cleavage into a carboxylic acid and an alcohol through a reaction with water. This process can be catalyzed by acids or bases. chemguide.co.uknii.ac.jp

Mechanistic Pathways of alpha-Amylcinnamyl Formate Hydrolysis

While no direct mechanistic studies on this compound were found, the hydrolysis of esters typically follows several potential pathways depending on the reaction conditions. pjsir.org For most esters, including formates, under basic conditions, the accepted mechanism is a bimolecular acyl-oxygen cleavage (BAC2). This involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the alkoxide and a carboxylic acid. viu.ca

Under acidic conditions, the most common mechanism is the reverse of Fischer esterification, known as AAC2. This pathway involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for a nucleophilic attack by water. chemguide.co.uk For esters with bulky alkyl groups that can form stable carbocations, an AAL1 mechanism involving alkyl-oxygen bond fission is possible, though less common for formates. researchgate.net Without experimental data, it is presumed that this compound follows these general BAC2 and AAC2 pathways.

Influence of Reaction Conditions on Hydrolysis Rates

The rate of ester hydrolysis is highly dependent on pH and temperature.

Temperature: An increase in temperature typically accelerates the rate of hydrolysis for all three catalytic pathways (acidic, basic, and neutral). psu.edu For instance, kinetic studies on methyl and ethyl formate have determined their activation energies, quantifying the effect of temperature on their hydrolysis rates. pjsir.org

A summary of rate constants for the hydrolysis of tert-butyl formate at 22°C illustrates the pH dependency.

| Hydrolysis Pathway | Rate Constant |

| Acidic (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ |

| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ |

| Basic (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ |

| Data derived from the hydrolysis of tert-butyl formate. oup.com |

Comparative Hydrolysis Kinetics with Other Cinnamyl Esters

Specific kinetic data comparing the hydrolysis of this compound to other cinnamyl esters like cinnamyl acetate (B1210297) or cinnamyl propionate (B1217596) is not available in the reviewed literature. However, general principles of ester reactivity can be applied. The rate of hydrolysis is influenced by both electronic and steric factors. For simple alkyl formates, the rate of hydrolysis increases in the order of methyl formate < ethyl formate. researchgate.netjcsp.org.pk This is often attributed to the electronic effects of the alkyl group. When comparing different cinnamyl esters, the nature of the acyl group (e.g., formate vs. acetate) would be a primary determinant of the hydrolysis rate, though steric hindrance from the alpha-amyl group would also play a significant role.

Oxidative Transformations of this compound

Oxidative transformations of organic compounds involve reactions with oxidizing agents, which can be initiated by light (photochemical degradation) or by reactive chemical species.

Photochemical Degradation Mechanisms and Kinetics

No studies specifically detailing the photochemical degradation of this compound were identified. In general, photochemical degradation involves the absorption of light by a molecule, leading to its excitation and subsequent chemical reaction. nih.gov For organic compounds, this can result in cleavage of bonds or reaction with other molecules, such as oxygen. The process can involve direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then attack the compound. epa.gov Without experimental investigation, the specific mechanisms and kinetics for this compound remain unknown.

Identification of Reactive Oxygen Species in Formate Oxidation

Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen, such as the superoxide (B77818) anion (•O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). nih.gov These species can be generated through various chemical and biological processes and are known to oxidize organic molecules. mdpi.com

While there is no specific research on the ROS involved in the oxidation of this compound, studies on related cinnamyl compounds show they are susceptible to oxidation. The autoxidation of cinnamyl alcohol, for example, involves reaction with atmospheric oxygen and can lead to the formation of cinnamaldehyde (B126680) and epoxy cinnamyl alcohol. nih.gov The oxidation of the unsaturated carbon-carbon double bond in the cinnamyl structure is a likely site of attack by ROS. nih.gov Research on other organic molecules has shown that ROS can lead to lipid peroxidation and protein oxidation, highlighting their potent reactivity. nih.gov The specific ROS that would react with this compound and the resulting products would need to be determined experimentally.

Electrochemical Oxidation Pathways of Formate Esters

The electrochemical oxidation of formate esters, such as this compound, is intrinsically linked to the behavior of the formate ion (HCOO⁻) upon hydrolysis at an electrode surface. Research into the electro-oxidation of formate, particularly on platinum (Pt) catalysts, reveals complex mechanistic pathways that are highly dependent on factors like electrode potential and pH. researchgate.netrsc.org

A widely accepted dual-pathway mechanism governs the oxidation process in both acidic and alkaline media. researchgate.netnih.gov

Primary (Direct) Pathway: In this route, the formate species is oxidized directly to carbon dioxide (CO₂) through a reactive intermediate without the formation of strongly bonded poisons. This pathway is generally favored at lower potentials. nih.govmdpi.com

Table 1: Mechanistic Pathways in Formate Electro-oxidation

| Pathway | Key Intermediate | Product | Governing Conditions |

|---|---|---|---|

| Primary (Direct) | Reactive Intermediate (e.g., Pt-COOH) | CO₂ | Lower potentials |

| Secondary (Indirect) | Adsorbed Carbon Monoxide (COads) | CO₂ | Higher potentials; poison formation |

| Third Pathway | Surface Formate (HCOOads) | CO₂ | Significantly higher potentials |

Reductive Transformations of this compound

Catalytic Transfer Hydrogenation Studies Involving Formate Esters

Catalytic transfer hydrogenation (CTH) represents a significant pathway for the reduction of formate esters. This method utilizes a hydrogen donor molecule, typically a simple alcohol like isopropanol, to achieve reduction in the presence of a metal catalyst, thus avoiding the need for high-pressure gaseous hydrogen. acs.org This process is particularly relevant in the context of carbon dioxide valorization, where CO₂ is first reduced to a formate ester, which is then hydrogenated to methanol (B129727). researchgate.netosti.govchaseliquidfuels.org

The reaction mechanism generally involves the activation of the hydrogen donor by the catalyst, often a ruthenium or iridium complex, to form a metal-hydride species. researchgate.netnih.gov This hydride is then transferred to the carbonyl carbon of the formate ester. For this compound, this transformation would target the formate group, leading to the release of alpha-amylcinnamyl alcohol and methanol. The resonance stabilization of the ester group makes it a challenging substrate for hydrogenation compared to ketones. acs.org

Key aspects of this process include:

Catalyst: Readily available ruthenium complexes have proven effective. acs.org Iridium-based organometallic catalysts have also been employed in cascade reactions for reducing CO₂ to methanol via formate ester intermediates. osti.govchaseliquidfuels.org

Hydrogen Source: Isopropanol is a common, economical, and non-toxic hydrogen donor. acs.org

Conditions: The reaction is typically carried out at elevated temperatures (e.g., 140 °C) in a closed system. acs.org

This methodology provides an environmentally benign and operationally simpler alternative to traditional high-pressure hydrogenation for the reduction of the formate moiety. acs.org

Chemoselective Reduction of α,β-Unsaturated Systems within the Formate Framework

The structure of this compound features an α,β-unsaturated system in its cinnamyl backbone, which is a prime target for chemoselective reduction. The 1,4-conjugate reduction of this carbon-carbon double bond can be achieved while leaving the formate ester group intact. This type of transformation is a valuable tool in organic synthesis for producing saturated carbonyl derivatives. mdpi.com

Various catalytic systems have been developed for this purpose:

Palladium Catalysis: A combination of palladium(II) acetate and potassium formate (HCOOK) in a solvent like DMF effectively reduces the C=C bond of α,β-unsaturated esters and nitriles. tandfonline.com This system is noteworthy for its chemoselectivity, as it does not reduce the ester, nitrile, or any present halogen groups. tandfonline.com The reaction is believed to proceed via an in situ hydride transfer from the formate salt to the β-carbon of the unsaturated system. tandfonline.com

Iridium Catalysis: Iridium complexes featuring specific ligands can catalyze the selective 1,4-reduction of α,β-unsaturated esters, amides, and acids using formic acid as the hydride source, often in water as a solvent. mdpi.com The efficiency and selectivity of these catalysts are highly dependent on the electronic and steric properties of the substrate. mdpi.com

For this compound, these methods would allow for the selective saturation of the propenyl side chain, yielding alpha-amyl-dihydrocinnamyl formate. The choice of catalyst and reaction conditions is crucial to prevent the competing reduction of the formate ester group. mdpi.comtandfonline.com

Electrocatalytic Reduction Mechanisms and Pathways

Electrocatalytic reduction offers a pathway to transform molecules using renewable electricity. While the direct electrocatalytic reduction of formate esters is not as widely studied as CO₂ reduction, the underlying principles are relevant. The goal of such a process would be the reduction of the formate group to either an alcohol or a hydrocarbon.

The electrocatalytic reduction of CO₂ to formate is a well-documented process that often proceeds through key intermediates. rsc.org Two primary pathways are considered for CO₂ reduction on metal catalysts:

*Formation of a COOH intermediate: This involves a proton-coupled electron transfer to the CO₂ molecule.

Formation of a CO₂⁻• radical anion: This is subsequently protonated to yield formate.

By analogy, the electrocatalytic reduction of the formate ester group in this compound would likely involve the activation of the carbonyl bond at the catalyst surface. A proposed mechanism could involve a metal-hydride pathway, where a metal-hydride species is formed on the electrode surface and subsequently attacks the carbonyl carbon. rsc.org This process is challenging due to the stability of the ester group. The development of efficient and selective electrocatalysts, potentially based on copper or cobalt, is critical to control the reaction pathway and prevent competing reactions like the hydrogen evolution reaction. rsc.orgresearchgate.net

Radical Pathways and Mechanistic Intermediates in this compound Reactions

Reactions involving this compound can proceed through radical pathways, particularly under conditions that promote single-electron transfer or homolytic bond cleavage. A key potential intermediate in such reactions is the formyloxyl radical (HC(O)O•). rsc.orgrsc.org

The formyloxyl radical can be generated via the one-electron electrochemical oxidation of a formate ion. rsc.org Once formed, this highly reactive species can engage in several reaction types:

Hydrogen Abstraction: The formyloxyl radical can abstract hydrogen atoms from weak C-H bonds. In the context of this compound, the most likely sites for abstraction are the allylic and benzylic positions of the cinnamyl moiety. rsc.org

Addition to Double Bonds: The radical can add across the carbon-carbon double bond of the cinnamyl group. rsc.org Computational and experimental studies on terminal alkenes suggest that this can lead to the formation of radical-ester intermediates, which could subsequently yield diols after hydrolysis. rsc.org

The reaction of the formyloxyl radical with terminal alkenes has shown a significant preference for anti-Markovnikov oxidation, yielding aldehydes as major products. rsc.org This selectivity is proposed to arise from the initial abstraction of an allylic hydrogen to form an allyl radical, followed by a subsequent attack of a second formyloxyl radical at the terminal carbon (C1). rsc.org The initial products are allylic formate esters, which can hydrolyze to the corresponding alcohols. rsc.org Therefore, under radical-generating conditions, this compound could undergo complex transformations involving both its formate group and its unsaturated side chain.

Structure-Reactivity Relationships within the Cinnamyl Ester Family

The reactivity of this compound is governed by its specific structural features, and understanding these relationships is key to predicting its chemical behavior. The cinnamyl ester family provides a framework for this analysis, where reactivity is modulated by substituents on the aromatic ring, the nature of the ester group, and substitutions on the propenyl side chain. nih.gov

Key structural elements influencing reactivity include:

The α-Amyl Group: The presence of a bulky pentyl group at the α-position of the cinnamyl side chain introduces significant steric hindrance. This can influence the accessibility of the adjacent double bond and the benzylic position to catalysts or reagents. It may also electronically affect the conjugated system through inductive effects.

The Formate Ester: Compared to other common esters like acetates or benzoates, the formate group is the smallest ester moiety. This may have implications for the rate of hydrolysis and the steric environment around the carbonyl group. However, the electronic properties of the ester group itself are crucial; the resonance stabilization it provides makes the carbonyl group less electrophilic and more challenging to reduce compared to ketones or aldehydes. acs.org

The Phenyl Ring: Although unsubstituted in this case, the aromatic ring is a core part of the conjugated π-system. Studies on other cinnamyl derivatives show that the presence of electron-donating or electron-withdrawing groups on the ring dramatically alters the electronic properties of the entire molecule, thereby influencing reaction rates and pathways for both reduction and oxidation. nih.govresearchgate.net

Theoretical and Computational Chemistry of Alpha Amylcinnamyl Formate

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. For alpha-amylcinnamyl formate (B1220265), these aspects can be thoroughly investigated using a variety of computational techniques.

Quantum Mechanical Calculations for Molecular Orbitals and Electron Density

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like alpha-amylcinnamyl formate. These calculations provide insights into the distribution of electrons and the nature of molecular orbitals, which are crucial for predicting chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. For this compound, the HOMO is expected to be localized around the electron-rich phenyl ring and the double bond of the cinnamyl group, while the LUMO would likely be centered on the carbonyl carbon of the formate group, which is electron-deficient.

Electron density maps, another output of these calculations, offer a visual representation of charge distribution across the molecule. In this compound, regions of high electron density would be anticipated around the oxygen atoms of the ester group due to their high electronegativity, as well as in the delocalized π-system of the benzene (B151609) ring.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the cinnamyl moiety's π-system. |

| LUMO | -1.2 | Centered on the antibonding π* orbital of the carbonyl group. |

| HOMO-1 | -7.1 | Associated with the π-orbitals of the phenyl group. |

| LUMO+1 | -0.8 | Distributed over the antibonding π* orbitals of the cinnamyl system. |

This interactive table presents hypothetical energy values for the frontier molecular orbitals of this compound, based on typical values for similar organic esters.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape, or conformation, of a molecule plays a significant role in its reactivity and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For a flexible molecule like this compound, with several rotatable single bonds, this analysis is particularly important.

A potential energy surface (PES) can be generated by systematically varying key dihedral angles and calculating the molecule's energy at each point. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

For the formate ester group, two main planar conformations are possible: cis and trans. Computational studies on simpler formate esters, such as methyl formate, have shown that the cis conformer is generally more stable. arxiv.orgaanda.org A similar preference would be expected for this compound, although steric interactions with the bulky amylcinnamyl group could influence the relative energies. The rotation around the C-O single bond of the ester and the various single bonds within the amylcinnamyl substituent would also lead to a complex conformational landscape.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| cis (extended amyl) | ~0° | 0.0 | 75 |

| trans (extended amyl) | ~180° | 2.5 | 5 |

| cis (gauche amyl) | ~0° | 0.8 | 18 |

| trans (gauche amyl) | ~180° | 3.5 | 2 |

This interactive table provides a hypothetical conformational analysis for this compound, illustrating the expected energetic preference for the cis-ester conformation and the influence of the amyl group's orientation.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics and reactivity that are not accessible from static quantum mechanical calculations. researchgate.netresearchgate.net By simulating the motion of atoms over time, MD can be used to explore how a molecule like this compound interacts with its environment, such as a solvent or a biological receptor.

In the context of reactivity, MD simulations are particularly useful for studying reactions in solution. For instance, the hydrolysis of an ester can be simulated by placing the ester molecule in a box of water molecules and monitoring the interactions. osti.gov These simulations can reveal the role of the solvent in stabilizing transition states and facilitating proton transfer, which are key steps in the hydrolysis mechanism. researchgate.net

Reactive force fields, which allow for the formation and breaking of chemical bonds during a simulation, are a powerful tool for studying chemical reactions with MD. osti.gov By employing a reactive force field, one could simulate the degradation pathways of this compound under various conditions, predicting the likelihood of reactions such as hydrolysis or oxidation.

Computational Studies of Reaction Mechanisms

Understanding the detailed step-by-step process of a chemical reaction, or its mechanism, is a central goal of computational chemistry. For this compound, computational methods can be used to investigate a variety of transformations it might undergo.

Transition State Analysis for Formate Ester Transformations

The hydrolysis of formate esters, a fundamental reaction, has been the subject of computational studies. pjsir.orgnih.gov These reactions can be catalyzed by either acid or base, and computational methods can elucidate the mechanisms of both pathways.

Using quantum mechanical calculations, the structures and energies of reactants, products, intermediates, and, most importantly, transition states can be determined. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For the hydrolysis of a formate ester, the mechanism typically involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Computational studies can map out the energy profile of this process, identifying the key intermediates and transition states.

Table 3: Hypothetical Activation Energies for the Hydrolysis of a Formate Ester

| Reaction Pathway | Catalyst | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Neutral Hydrolysis | None | Nucleophilic attack by water | 23.8 |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Nucleophilic attack on protonated ester | 15.2 |

| Base-Catalyzed Hydrolysis | OH⁻ | Nucleophilic attack by hydroxide | 12.5 |

This interactive table presents hypothetical activation energies for the hydrolysis of a generic formate ester, based on literature values for similar reactions. researchgate.net These values illustrate the catalytic effect of acid and base.

Computational Modeling of Catalytic Cycles

This compound can be synthesized through the esterification of alpha-amylcinnamyl alcohol. Computational modeling can be employed to study the mechanisms of such catalytic reactions. For example, the direct aerobic oxidative esterification of cinnamyl alcohol has been investigated, providing insights that would be applicable to its alpha-amyl substituted analogue. researchgate.net

Computational studies of catalytic cycles often involve modeling the interaction of the reactants with a catalyst, which could be an enzyme or a metal surface. researchgate.net These models can identify the binding modes of the substrates to the catalyst, the elementary steps of the reaction on the catalyst surface, and the mechanism of catalyst regeneration.

For instance, in the enzymatic hydrolysis of an ester by a carboxylesterase, computational studies have detailed a four-step mechanism involving the formation of a tetrahedral intermediate and an acyl-enzyme complex. nih.govacs.org Similar computational approaches could be used to design or optimize catalysts for the synthesis or transformation of this compound.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of a molecule with its physicochemical properties. For this compound, a variety of molecular descriptors can be calculated in silico to predict its reactivity and behavior in different chemical environments. These descriptors can be broadly categorized as electronic, steric, and topological.

Electronic Descriptors: These descriptors provide information about the electron distribution in the molecule and are crucial for predicting its reactivity in polar reactions.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Partial Atomic Charges: These indicate the distribution of charge across the atoms of the molecule and can help identify sites susceptible to nucleophilic or electrophilic attack.

Steric Descriptors: These descriptors relate to the three-dimensional shape and size of the molecule, which are important for understanding its interactions with other molecules, including binding to active sites of enzymes or receptors.

Shape Indices (e.g., Kappa indices): These provide more detailed information about the molecular shape, such as its degree of branching and cyclicity.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and encode information about its connectivity and branching.

Connectivity Indices (e.g., Wiener index, Randić index): These reflect the degree of branching in the molecule.

Topological Polar Surface Area (TPSA): This is a good predictor of a molecule's ability to permeate cell membranes.

A hypothetical table of predicted physicochemical descriptors for this compound is shown below. Such data can be generated using various computational chemistry software. nih.govnih.gov

| Descriptor | Predicted Value | Relevance to Reactivity |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Molecular Volume | 250 ų | Steric hindrance and binding interactions |

| Topological Polar Surface Area | 26.3 Ų | Membrane permeability |

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For this compound, QSAR models could be developed to predict various biochemical interactions, such as its binding affinity to olfactory receptors, its potential as an enzyme inhibitor, or its antimicrobial activity. nih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of molecules with known biological activities, structurally related to this compound, is required.

Descriptor Calculation: A wide range of molecular descriptors (as described in 4.4.1) are calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a QSAR model could be developed to predict the antifungal activity of cinnamaldehyde (B126680) derivatives. nih.gov The model might reveal that the activity is positively correlated with the molecule's lipophilicity (logP) and the presence of an electron-withdrawing group on the aromatic ring, while being negatively correlated with steric bulk near the aldehyde group. Such a model could then be used to predict the antifungal activity of this compound.

A hypothetical QSAR model for predicting the binding affinity of fragrance molecules to an olfactory receptor could be represented by the following equation:

Binding Affinity = c0 + c1(LogP) + c2(TPSA) + c3*(Molecular Weight)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis.

| Compound | LogP | TPSA | Molecular Weight | Predicted Binding Affinity |

| Compound A | 3.2 | 26.3 | 218.3 | - |

| Compound B | 2.8 | 43.4 | 198.2 | - |

| Compound C | 4.1 | 17.1 | 250.4 | - |

Molecular Docking and Binding Interaction Prediction with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein. For this compound, molecular docking could be employed to predict its interactions with various biomolecules, most notably olfactory receptors to understand its scent profile. chemrxiv.orgacs.org

The docking process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein (e.g., a homology model of an olfactory receptor) and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate different binding poses by calculating the binding energy.

Analysis of Results: The best-ranked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein residues.

Molecular docking studies could reveal the specific amino acid residues in an olfactory receptor that interact with the different parts of the this compound molecule, such as the aromatic ring, the ester group, and the amyl side chain. This information can provide a molecular basis for its characteristic floral and spicy odor.

Below is a hypothetical table summarizing the results of a molecular docking study of this compound with a human olfactory receptor.

| Olfactory Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| OR1A1 | -7.2 | Phe102, Trp105, Leu208 | Hydrophobic, π-π stacking |

| OR2J3 | -6.8 | Ser112, Tyr256 | Hydrogen bond with ester oxygen |

| OR5K1 | -7.5 | Val98, Ile184, Met260 | Hydrophobic interactions with amyl chain |

Advanced Analytical Methodologies for Alpha Amylcinnamyl Formate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of fragrance compounds, providing the capability to separate individual components from a complex matrix for subsequent identification and quantification. icm.edu.plcloudfront.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques in the fragrance industry. icm.edu.pl

While GC is often the method of choice for volatile fragrance compounds, HPLC is also a powerful tool, particularly for less volatile or thermally labile molecules. cloudfront.net The development of a robust HPLC method for alpha-Amylcinnamyl formate (B1220265) would involve optimizing the separation on a suitable column, typically a reversed-phase C18 column, using a mobile phase mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. pharmtech.comchromatographyonline.com This process involves a series of experiments to verify the method's performance characteristics. pharmtech.compharmaguideline.com Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, and robustness. pharmtech.comchromatographyonline.com

Table 1: Hypothetical HPLC Method Validation Parameters and Acceptance Criteria for alpha-Amylcinnamyl Formate Analysis

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. pharmaguideline.com | Typically 80-120% of the target concentration. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. researchgate.net |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, and mobile phase composition. |

This table presents hypothetical data based on typical validation parameters for HPLC methods in the pharmaceutical and chemical industries.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and powerful technique for the analysis of volatile and semi-volatile compounds such as those found in fragrances. spiedigitallibrary.orgalwsci.com This method offers high-resolution separation and definitive identification of individual components. For this compound, a GC-MS method would be developed to determine its purity and to identify and quantify any trace-level impurities. thermofisher.com

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. scioninstruments.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. Modern GC-MS systems, such as those with Orbitrap or triple quadrupole analyzers, provide enhanced sensitivity and selectivity, which is crucial for detecting trace allergens or contaminants. thermofisher.comchromatographyonline.comgcms.cz

Table 2: Illustrative GC-MS Operating Conditions for the Analysis of this compound

| Parameter | Condition |

| GC System | Agilent 8890 or similar |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 40°C, ramp to 280°C |

| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70eV |

| Mass Range | m/z 40-400 |

This table provides typical GC-MS parameters applicable to the analysis of fragrance compounds.

Effective sample preparation is a critical step to ensure accurate and reliable GC-MS and HPLC analysis by isolating and concentrating the analytes of interest while removing interfering matrix components. scioninstruments.comthermofisher.com For this compound in complex matrices like cosmetics or perfumes, several techniques can be employed.

Liquid-Liquid Extraction (LLE): This is a conventional method used to separate analytes based on their differential solubilities in two immiscible liquids, such as an aqueous and an organic phase. scioninstruments.comnih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to adsorb the analyte, which is then eluted with a suitable solvent. scioninstruments.com This method is effective for concentrating and purifying analytes from complex samples.

Headspace Analysis: For volatile compounds, headspace techniques are particularly useful. thermofisher.comStatic headspace involves analyzing the vapor phase in equilibrium with the sample in a sealed vial, while dynamic headspace (purge and trap) involves passing an inert gas through the sample to collect the volatiles on a trap before analysis. hplcvials.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace to adsorb the analytes, which are then thermally desorbed in the GC inlet. thermofisher.com

Derivatization is a chemical modification of the analyte to enhance its volatility, thermal stability, or detectability for GC analysis. weber.huscioninstruments.comresearchgate.net While this compound is likely volatile enough for direct GC analysis, derivatization might be necessary for related impurities or degradation products, such as converting carboxylic acids to their more volatile methyl esters. gcms.czresearchgate.net

Table 3: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| LLE | Partitioning between two immiscible liquids. scioninstruments.com | Simple, widely applicable. | Can be time-consuming, uses large volumes of organic solvents. |

| SPE | Adsorption onto a solid phase and elution. scioninstruments.com | High recovery, good for concentration and cleanup. | Can be more expensive than LLE. |

| Headspace | Analysis of the vapor phase above the sample. hplcvials.com | Excellent for volatile compounds, minimizes matrix effects. | Not suitable for non-volatile compounds. |

| SPME | Adsorption onto a coated fiber. thermofisher.com | Solvent-free, simple, good for trace analysis. | Fiber lifetime can be limited, potential for carryover. |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules by providing detailed information about their atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the precise molecular structure of organic compounds. researchgate.netjchps.comresolvemass.ca By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. resolvemass.ca

For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring protons through chemical shifts and spin-spin splitting patterns. jchps.com ¹³C NMR would identify the number of unique carbon atoms in the molecule. resolvemass.ca Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the complete bonding framework of the molecule. resolvemass.ca The chemical shift of the formate proton is particularly characteristic and would appear at a distinct downfield position. chemicalbook.comchemicalbook.comresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formate C-H | ~8.0 | - |

| Formate C=O | - | ~161 |

| Phenyl C-H | ~7.2-7.4 | ~127-136 |

| Vinylic C-H | ~6.5 | ~125-140 |

| Methylene (O-CH₂) | ~4.8 | ~65 |

| Amyl Chain CH₂ | ~1.3-2.2 | ~22-32 |

| Amyl Chain CH₃ | ~0.9 | ~14 |

Note: These are predicted values based on the structure of this compound and typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. orgchemboulder.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. cardiff.ac.uk IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. cardiff.ac.uk

For this compound, IR spectroscopy would show strong characteristic absorption bands for the carbonyl group (C=O) of the formate ester and the carbon-carbon double bond (C=C) of the cinnamyl group. The C-O stretching of the ester would also be prominent. Raman spectroscopy would also be sensitive to the C=C and aromatic ring vibrations. researchgate.netresearchgate.netnih.gov Together, these techniques provide a rapid and non-destructive way to confirm the presence of key functional groups and verify the identity of the compound.

Table 5: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Formate Ester) | Stretch | ~1720-1740 |

| C=C (Alkenyl) | Stretch | ~1620-1680 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| C-O (Ester) | Stretch | ~1000-1300 |

| =C-H (Aromatic/Vinylic) | Stretch | ~3000-3100 |

| C-H (Aliphatic) | Stretch | ~2850-3000 |

This table presents typical ranges for the vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural characteristics of molecules like this compound. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in complex mixtures, a common requirement in the analysis of flavor and fragrance compounds. inchem.org

Upon introduction into the mass spectrometer, the this compound molecule (molecular weight: 232.32 g/mol ) is ionized, typically forming a molecular ion (M+•). chemspider.com This high-energy ion then undergoes fragmentation, breaking apart in a predictable manner based on its structure. The resulting fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint.

Expected fragmentation pathways for this compound would involve:

Cleavage of the ester group: Loss of the formyloxy radical (•OCHO) or the formyl group (CHO).

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom of the ester. libretexts.orgyoutube.com

Fragmentation of the amyl chain: A series of losses of alkyl radicals.

Aromatic fragmentation: Formation of a stable tropylium (B1234903) ion (m/z 91) is a characteristic fragmentation for compounds containing a benzyl (B1604629) group.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Possible Origin |

| 232 | [C15H20O2]+• | Molecular Ion (M+) |

| 161 | [C12H17]+ | M+ minus formate group and hydrogen |

| 91 | [C7H7]+ | Tropylium ion from phenylmethylene group |

| 71 | [C5H11]+ | Amyl cation |

| 45 | [HCOO]+ | Formate group |

| 29 | [CHO]+ | Formyl cation |

This predictive approach is fundamental in the tentative identification of the compound in the absence of a reference spectrum and for distinguishing it from structurally similar isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range. The structure of this compound, which includes a phenyl group conjugated with a carbon-carbon double bond (a cinnamate-like system), contains a significant chromophore.

This conjugated system allows for π → π* electronic transitions, which typically result in strong absorption bands in the ultraviolet region. While specific absorption maxima for this compound are not detailed in the provided search results, analogous compounds like cinnamic acid esters exhibit strong absorbance peaks. This technique is useful for confirming the presence of the conjugated system within the molecule.

Beyond structural confirmation, UV-Vis spectroscopy serves as a powerful tool for reaction monitoring. researchgate.net For instance, in a reaction involving the saturation of the C=C double bond, the characteristic UV absorbance of the conjugated system would decrease, allowing for real-time tracking of the reaction's progress. Similarly, it can be used to quantify the concentration of the compound in a solution, provided a calibration curve is established using a pure standard.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Pi bonding to pi anti-bonding | 200-400 nm | High |

| n → π | Non-bonding to pi anti-bonding | >300 nm | Low |

Electrochemical Analytical Methods for Mechanistic Insights

Electrochemical methods offer a unique window into the redox properties of molecules, providing valuable mechanistic insights. For a compound like this compound, techniques such as cyclic voltammetry could be employed to study the oxidation and reduction processes. The electrochemically active sites in the molecule include the conjugated C=C double bond and the aromatic ring.

Studies on similar structures, such as ethyl cinnamate (B1238496), have demonstrated that the C=C bond can be electrochemically reduced. researchgate.net Such an analysis of this compound could reveal the potentials at which electron transfer occurs and the stability of the resulting radical ions. This information is crucial for understanding its behavior in different chemical environments and for designing electrosynthetic pathways to new derivatives. researchgate.net For example, electrochemical carboxylation has been successfully applied to cinnamate esters, suggesting a potential route for modifying this compound. researchgate.net The presence of the ester and the double bond in cinnamates has been noted to influence their electrochemical behavior and potential applications, such as in corrosion inhibition. foodb.ca

Validation of Analytical Methods for Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used must be thoroughly validated. foodb.ca Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. inchem.orgfao.org

The core parameters of method validation ensure the quality of the analytical data. fao.orgipcinfo.org

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. ipcinfo.org

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is measured. fao.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ipcinfo.org

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition). It provides an indication of the method's reliability during normal usage. fao.org

Table 3: Typical Validation Parameters and Acceptance Criteria for Chromatographic Methods

| Parameter | Typical Metric | Common Acceptance Criterion |

| Linearity | Correlation Coefficient (R²) | ≥ 0.998 |

| Accuracy | Recovery (%) | 80% - 120% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) | ≤ 15% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) | ≤ 15% |

Note: Criteria can vary depending on the specific application and regulatory guidelines. ipcinfo.org

The limits of detection (LOD) and quantification (LOQ) define the lower limits of a method's performance. fao.orgfao.org

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. thegoodscentscompany.com It distinguishes the signal from the background noise.

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. fao.orgthegoodscentscompany.com The LOQ is a critical parameter for the quantitative analysis of trace components.

These limits are often determined based on the signal-to-noise ratio (S/N) of the analytical signal.

Table 4: Determination of LOD and LOQ

| Parameter | Basis of Determination | Common Signal-to-Noise Ratio (S/N) |

| Limit of Detection (LOD) | Signal is distinguishable from noise | 3:1 |

| Limit of Quantification (LOQ) | Signal can be quantified with accuracy/precision | 10:1 |

In Vitro Biochemical Interactions and Biotransformation Studies of Alpha Amylcinnamyl Formate

Cellular Biotransformation Pathways (In Vitro Models)

Identification of In Vitro Metabolites and Their Formation Pathways

Currently, there is a notable absence of published research specifically identifying the in vitro metabolites of alpha-amylcinnamyl formate (B1220265). Scientific databases and journals lack studies that have systematically investigated its biotransformation using common in vitro systems such as liver microsomes or hepatocytes. Consequently, the metabolic pathways, including potential enzymatic processes like hydrolysis, oxidation, or conjugation that this compound might undergo, have not been elucidated. Without experimental data, the chemical structures of potential metabolites and the enzymes responsible for their formation remain speculative.

Molecular Interactions with Biological Macromolecules (In Vitro)

Detailed in vitro analyses of the interactions between alpha-amylcinnamyl formate and key biological macromolecules are not well-documented.

Protein Binding Studies and Ligand-Receptor Interactions

There is a scarcity of available data from in vitro protein binding assays for this compound. Information regarding its affinity for plasma proteins, such as human serum albumin, or its potential to act as a ligand for specific cellular receptors is not described in the current body of scientific literature. Understanding these interactions is crucial for assessing the distribution and potential biological activity of the compound.

Interaction with Nucleic Acids and Cellular Components

Direct studies on the in vitro interaction of this compound with nucleic acids (DNA and RNA) or other cellular components have not been reported. Research investigating its potential to intercalate with DNA, induce structural changes, or interfere with the function of other essential cellular constituents is not publicly available.

Biodegradation and Environmental Fate of Alpha Amylcinnamyl Formate

Environmental Hydrolysis Pathways

Hydrolysis is anticipated to be a primary and significant pathway for the initial degradation of alpha-amylcinnamyl formate (B1220265) in aquatic environments. As an ester, it is susceptible to cleavage of the ester bond, yielding its constituent alcohol and acid: α-amylcinnamyl alcohol and formic acid.

Mechanism : The hydrolysis of esters can be catalyzed by acids or bases. In typical environmental pH ranges (5-9), both neutral and base-catalyzed hydrolysis are relevant. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the formate group. researchgate.net

Influencing Factors : The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is significantly faster under alkaline conditions compared to neutral or acidic conditions. nih.gov Increased temperature also accelerates the reaction rate.

Expected Products : The hydrolysis of alpha-amylcinnamyl formate will break the ester linkage to form alpha-amylcinnamyl alcohol and formic acid. Both of these degradation products are themselves subject to further environmental degradation.

Studies on simple formate esters, such as methyl and ethyl formate, confirm that hydrolysis occurs in neutral aqueous media and is autocatalytic, meaning the formic acid produced can catalyze the reaction. researchgate.netpjsir.org While the complex structure of the amylcinnamyl group might introduce steric hindrance, the fundamental ester linkage remains the primary site for this abiotic degradation process.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Primary Degradation Pathway | Product 1 | Product 2 |

| This compound | Environmental Hydrolysis | alpha-Amylcinnamyl alcohol | Formic acid |

Microbial Degradation Mechanisms

Biodegradation is a crucial process for the ultimate removal of many organic chemicals from the environment. nih.gov While specific studies on this compound are lacking, the microbial degradation of its predicted hydrolysis products and structurally similar aromatic compounds has been documented.

Initial Step : Following hydrolysis, microorganisms are expected to act on the resulting alpha-amylcinnamyl alcohol and formic acid. Formic acid is a simple organic acid that is readily utilized by a wide variety of microorganisms as a carbon and energy source.

Aerobic Degradation : Under aerobic conditions, bacteria and fungi are likely to degrade alpha-amylcinnamyl alcohol. The degradation of aromatic compounds by microbes often involves the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to ring cleavage. nih.gov The aliphatic side chain (amyl group) can be shortened through processes like beta-oxidation.

Key Enzymes : The initial breakdown of the parent ester may be facilitated by microbial esterases, which are enzymes that catalyze the hydrolysis of esters. The subsequent degradation of the aromatic alcohol would involve monooxygenases and dioxygenases.

Analogous Compounds : Research on the microbial degradation of related compounds like cinnamaldehyde (B126680) and cinnamic acid shows that various bacterial strains can utilize them, often initiating degradation at the side chain or by transforming the functional groups. researchgate.netnih.gov For example, some bacteria can convert cinnamaldehyde to the less reactive cinnamyl alcohol. tandfonline.com

Photodegradation Kinetics and Product Formation in Environmental Matrices

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For this compound, this process can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species in the environment. acs.org

Direct Photolysis : The presence of the benzene (B151609) ring and the conjugated double bond system in the cinnamyl moiety suggests that this compound can absorb ultraviolet (UV) radiation present in sunlight. This absorption can lead to the excitation of electrons and subsequent cleavage of chemical bonds. Aromatic esters are known to undergo photochemical rearrangements and degradations upon UV irradiation. acs.org

Indirect Photolysis : In natural waters, indirect photodegradation is often a more significant pathway. nih.gov This process is mediated by reactive species such as hydroxyl radicals (•OH), which are formed from dissolved organic matter, nitrates, and nitrites under sunlight. acs.org These highly reactive radicals can attack the aromatic ring and the carbon-carbon double bond of the cinnamyl structure, leading to hydroxylation and eventual degradation.

Kinetics and Products : The rate of photodegradation (kinetics) would depend on the intensity of sunlight, the depth in the water column, and the concentration of photosensitizing substances. nih.gov The degradation products are likely to be complex, resulting from hydroxylation of the aromatic ring, cleavage of the side chain, and further oxidation reactions. Studies on the photodegradation of other aromatic esters, such as phthalates, show that the aromatic ring is a primary target for hydroxyl radicals, leading to the formation of hydroxylated intermediates. frontiersin.org

Given its structure, photodegradation is expected to contribute to the transformation of this compound in sunlit surface waters and in the atmosphere.

Modeling Environmental Persistence and Transformation

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and environmental fate models are valuable tools for estimating the persistence and transformation of chemicals. oup.comeuropa.euresearchgate.net These in silico approaches use the molecular structure of a compound to predict its environmental properties.

Table 2: Estimated Environmental Fate Parameters (Conceptual)

This table presents a conceptual summary based on chemical structure and behavior of analogous compounds, not on experimental data for this compound.

| Parameter | Predicted Outcome | Rationale |

| Primary Degradation Pathway | Hydrolysis | The ester linkage is susceptible to abiotic cleavage in aqueous environments. researchgate.net |

| Biodegradation Potential | Moderate; likely not "readily biodegradable" but ultimately degradable. | The initial hydrolysis product, α-amylcinnamyl alcohol, is a relatively complex aromatic alcohol requiring specific microbial pathways. nih.gov |

| Photodegradation Potential | Moderate to High in surface waters | The aromatic ring and conjugated system can absorb UV light and are susceptible to attack by hydroxyl radicals. acs.orgfrontiersin.org |

| Overall Persistence | Low to Moderate | Rapid hydrolysis of the parent compound is expected, followed by the slower degradation of the resulting alcohol. |

Advanced Applications in Chemical Synthesis and Materials Science

alpha-Amylcinnamyl Formate (B1220265) as a Building Block in Complex Organic Synthesis

The structural features of alpha-Amylcinnamyl formate, which include a reactive formate group and a cinnamyl backbone, suggest its utility as a building block in the assembly of more complex organic molecules. The synthesis of various cinnamyl esters is a well-established area of organic chemistry, often serving as a precursor to intricate molecular architectures. researchgate.net

For instance, cinnamyl cinnamate (B1238496) esters are key intermediates in the synthesis of aryltetralin and arylnaphthalene lignans, compounds known for their significant biological activities, including anticancer properties. cmu.ac.th The synthesis of these complex molecules can be achieved through intramolecular Diels-Alder reactions of cinnamyl cinnamate derivatives. cmu.ac.th The efficiency of synthesizing these ester building blocks is crucial. A comparison of synthetic methods for cinnamyl cinnamate highlights the advantages of the Steglich esterification over the acyl halide method, with the former providing a near-quantitative yield. cmu.ac.th

Table 1: Comparison of Yields for Cinnamyl Cinnamate Synthesis

| Esterification Method | Reagents | Yield (%) |

|---|---|---|

| Acyl Halide Method | Cinnamoyl chloride, Cinnamyl alcohol | 41 |

Data sourced from a study on the synthesis of cinnamyl cinnamate ester derivatives. cmu.ac.th

Furthermore, greener methodologies for the synthesis of (E)-cinnamyl ester derivatives have been developed using a modified Steglich esterification. This approach utilizes acetonitrile (B52724) as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, achieving good yields without the need for extensive purification. researchgate.net The versatility of this method with various alcohols suggests that alpha-Amylcinnamyl alcohol could be similarly employed to produce alpha-Amylcinnamyl esters as building blocks for complex syntheses.

Role as a Precursor in Novel Catalytic Transformations

The cinnamyl moiety within this compound presents several opportunities for novel catalytic transformations. The double bond and the ester functional group are both amenable to a variety of catalytic reactions, allowing for the introduction of new functionalities and the construction of diverse molecular scaffolds.

Recent research has demonstrated the use of carbon dots as visible-light-driven photocatalysts for the generation of boryl radicals, which can then be used in the hydroboration of cinnamyl esters. acs.org This highlights the potential for the alkene in the cinnamyl group of this compound to participate in photocatalytic reactions, leading to the formation of valuable organoboron compounds. acs.org

Additionally, the transfer hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol, a precursor to cinnamyl esters, has been extensively studied using various catalytic systems, including core-shell metal-organic frameworks (MOFs). researchgate.net This indicates that the carbonyl group of the formate ester in this compound could potentially be a target for catalytic reduction or other transformations, offering a pathway to modify its structure and reactivity.

Design and Synthesis of Functional Materials Incorporating Cinnamyl Formate Moieties

The incorporation of cinnamyl moieties into larger molecular structures and polymers can impart unique functional properties to the resulting materials. Cinnamic acid and its derivatives have been explored for their ability to create photosensitive polymers that can be crosslinked by ultraviolet light. scielo.br This suggests that the cinnamyl group in this compound could be a valuable component in the design of photo-crosslinkable materials.

The grafting of cinnamic acid onto polymers like poly(vinylidene fluoride) has been shown to improve material properties such as hydrophilicity, which is beneficial for applications like membrane technologies. scielo.br Similarly, the cinnamyl formate moiety could be incorporated into polymer backbones or as pendant groups to tailor the surface properties and functionality of materials.

Cinnamaldehyde, a related compound, has been encapsulated within various polymers to enhance their performance, particularly their antibacterial properties. nih.gov This is achieved through methods such as melt extrusion, solvent casting, and electrospinning. nih.gov

Table 2: Examples of Cinnamaldehyde-Loaded Polymers and Their Applications

| Polymer | Loading Method | Application |

|---|---|---|

| Poly(lactic acid) (PLA) | Melt extrusion | Antibacterial films |

| Chitosan (CS) | Solvent casting | Antibacterial films |

| --- | Coacervation | Microencapsulation |

| --- | Electrospinning | Nanofibers |

This table summarizes methods used for loading cinnamaldehyde into polymers for enhanced functionality. nih.gov

These examples with cinnamaldehyde suggest a potential strategy for creating functional materials where this compound could be loaded into a polymer matrix to act as a sustained-release fragrance or functional agent.

Investigations into Polymerization and Cross-linking Reactions of this compound

The potential for this compound to undergo polymerization and cross-linking reactions is primarily associated with the reactivity of its cinnamyl group. The double bond in the cinnamyl moiety can participate in polymerization reactions, leading to the formation of polymers with unique properties.

Studies on the polymerization of esters of cinnamic acid have shown that these monomers can undergo free radical copolymerization with other vinyl monomers, such as acrylic and styrenic substituents. acs.orgacs.org This indicates that this compound could potentially be used as a comonomer in the synthesis of copolymers, where its incorporation would influence the final properties of the polymer, such as its thermal stability, refractive index, and surface characteristics.

The ability of cinnamic monomers to form photosensitive polymers that can be crosslinked with UV light is a significant area of research. scielo.br This cross-linking capability is valuable in applications such as photoresists for microelectronics and in the development of biocompatible hydrogels for tissue engineering. The cinnamyl group in this compound provides a site for such photo-induced cross-linking reactions.

Furthermore, the reactive α,β-unsaturated aldehyde group in cinnamaldehyde allows it to be conjugated with polymers containing functional groups like primary amines. nih.gov While this compound does not possess an aldehyde group, the principle of covalently bonding cinnamyl-type molecules to polymers to create functional materials is well-established and could be adapted for formate-containing derivatives through different chemical strategies.

Future Research Directions and Emerging Paradigms for Alpha Amylcinnamyl Formate

Exploration of Novel Catalytic Systems for Efficient Synthesis

The traditional synthesis of α-Amylcinnamyl formate (B1220265), often a variant of Fischer esterification, typically relies on mineral acid catalysts. cerritos.edumasterorganicchemistry.com While effective, these catalysts present challenges related to corrosivity, product separation, and environmental impact. Future research is increasingly directed towards the development of heterogeneous and biocatalytic systems to overcome these limitations.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, offer significant advantages including ease of separation, reusability, and reduced environmental footprint. Research in this area will likely focus on tailoring the catalyst's acidic properties and porous structure to maximize the yield and selectivity for α-Amylcinnamyl formate.

Biocatalysts: Enzymes, particularly lipases, are gaining prominence as catalysts for ester synthesis due to their high selectivity, mild reaction conditions, and environmentally benign nature. mdpi.com The enzymatic synthesis of formate esters has been successfully demonstrated, achieving high conversion rates. mdpi.com Future work on α-Amylcinnamyl formate could explore the use of immobilized lipases to enhance catalyst stability and reusability, thereby reducing operational costs. mdpi.com

| Catalyst Type | Potential Advantages for α-Amylcinnamyl Formate Synthesis | Key Research Focus |

| Zeolites | High thermal stability, shape selectivity | Optimizing pore size and acidity |

| Ion-Exchange Resins | Mild reaction conditions, high catalytic activity | Swelling characteristics and catalyst lifetime |

| Metal Oxides | Low cost, high stability | Surface area and acid site density |

| Immobilized Lipases | High selectivity, mild conditions, biodegradability | Immobilization support and enzyme stability |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Retrosynthesis Planning: AI-powered tools can analyze the structure of α-Amylcinnamyl formate and propose novel and efficient synthetic routes that may not be apparent through traditional analysis. cas.orgengineering.org.cn These tools learn from vast databases of chemical reactions to predict plausible disconnections in the target molecule. engineering.org.cn

Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, catalyst loading, reactant ratios) to maximize the yield and purity of α-Amylcinnamyl formate. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. nih.govrsc.org

Forward Synthesis Prediction: AI can also predict the likely products and byproducts of a given set of reactants and conditions. nih.gov This is particularly valuable for identifying potential side reactions in the synthesis of α-Amylcinnamyl formate and for designing reaction conditions that minimize their formation.

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Studies

A deep understanding of the reaction mechanism is crucial for optimizing the synthesis of α-Amylcinnamyl formate. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing invaluable insights into reaction kinetics and the identification of transient intermediates. youtube.comdigitellinc.com

Key Techniques and Their Potential Applications:

| Spectroscopic Technique | Information Gained | Application to α-Amylcinnamyl Formate Synthesis |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and bonding changes. researchgate.net | Monitoring the conversion of the carboxylic acid and alcohol to the ester in real-time. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about molecules in solution. researchgate.net | Identifying reaction intermediates and quantifying product formation. |

| UV-Vis Spectroscopy | Detection of chromophoric species and monitoring reaction kinetics. digitellinc.com | Studying the electronic structure of catalysts and intermediates. |

By combining in situ spectroscopic data with theoretical calculations, researchers can construct detailed mechanistic models for the synthesis of α-Amylcinnamyl formate. digitellinc.com This knowledge can then be used to rationally design more efficient catalytic systems and reaction protocols.

Development of Bio-Inspired Synthetic Strategies for Ester Analogues

Nature provides a vast blueprint for the synthesis of complex molecules with high efficiency and selectivity. Bio-inspired synthesis seeks to mimic these natural processes to develop novel and sustainable synthetic methods. nih.gov In the context of α-Amylcinnamyl formate, this could involve:

Enzymatic Cascades: Designing multi-enzyme systems that can convert simple starting materials into α-Amylcinnamyl formate in a one-pot process, eliminating the need for isolating intermediates.

Whole-Cell Biocatalysis: Utilizing engineered microorganisms to produce α-Amylcinnamyl formate or its precursors from renewable feedstocks. This approach aligns with the growing demand for green and sustainable chemical manufacturing.

The development of bio-inspired routes for the synthesis of ester analogues has shown promise in producing structurally diverse compounds. nih.gov Applying these principles to α-Amylcinnamyl formate could lead to the discovery of novel fragrance molecules with unique olfactory properties.

Q & A

Q. What frameworks are used to assess the long-term stability of this compound in formulation matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.